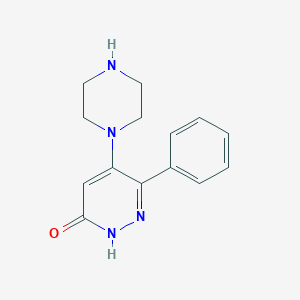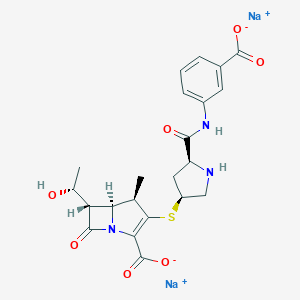
Ertapenem-Dinatriumsalz
Übersicht
Beschreibung
Ertapenem-Natrium ist ein Carbapenem-Antibiotikum, das zur Behandlung von mittelschweren bis schweren Infektionen eingesetzt wird, die durch empfindliche Bakterien verursacht werden. Es ist strukturell mit Beta-Lactam-Antibiotika verwandt und wurde erstmals im November 2001 in den Vereinigten Staaten und im April 2002 in Europa zur Anwendung zugelassen . Ertapenem-Natrium ist wirksam gegen eine Vielzahl von grampositiven und gramnegativen aeroben und anaeroben Bakterien .
Wissenschaftliche Forschungsanwendungen
Ertapenem-Natrium hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird zur Behandlung von schweren Infektionen eingesetzt, darunter intraabdominale Infektionen, ambulant erworbene Pneumonie, Beckeninfektionen und diabetische Fußinfektionen . Darüber hinaus wird es zur Prophylaxe von Wundinfektionen nach elektiver kolorektaler Chirurgie eingesetzt . In der Forschung wird Ertapenem-Natrium hinsichtlich seines Potenzials zur Behandlung von Ceftriaxon-resistenter Gonorrhö und seiner Auswirkungen auf die Resistenzökologie untersucht .
Wirkmechanismus
Ertapenem-Natrium übt seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese aus. Es bindet an ein oder mehrere Penicillin-bindende Proteine, wodurch der letzte Transpeptidationschritt der Peptidoglycansynthese in bakteriellen Zellwänden gehemmt wird. Diese Hemmung verhindert die Biosynthese der Zellwand, was zur Lyse und zum Tod der Bakterienzellen führt . Ertapenem-Natrium ist resistent gegen Spaltung durch die renale Dehydropeptidase I und hat eine Plasmahalbwertszeit von etwa vier Stunden .
Wirkmechanismus
Target of Action
Ertapenem disodium, a carbapenem antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms susceptible to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by ertapenem is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Pharmacokinetics
Ertapenem disodium exhibits unique pharmacokinetic properties. It has a plasma half-life of approximately 4 hours in healthy volunteers, and a Cmax of 155 mg/L and 13 mg/L for total and free drug, respectively . Excretion is largely renal, divided equally between native drug and an open-ring derivative . These properties contribute to its bioavailability and impact its efficacy in treating bacterial infections.
Result of Action
The primary result of ertapenem’s action is the inhibition of bacterial growth and proliferation. By disrupting cell wall synthesis, ertapenem causes bacterial cell lysis, leading to the death of the bacteria . This makes it effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ertapenem. For instance, the presence of certain enzymes, such as carbapenemases, can lead to resistance against ertapenem . Furthermore, the unique pharmacokinetics of ertapenem, such as its long half-life and highly protein-bound nature, may set it apart from other β-lactam antibiotics .
Biochemische Analyse
Biochemical Properties
Ertapenem disodium shares the activity of imipenem and meropenem against most species, but is less active against non-fermenters . Its activity is retained against most strains with AmpC and extended-spectrum β-lactamases . Resistance can arise if these enzymes are combined with extreme impermeability .
Cellular Effects
Ertapenem disodium exhibits a bactericidal mode of action . It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs) . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5 with preferential binding to PBPs 2 and 3 . Upon binding to PBPs, ertapenem disodium inhibits bacterial cell wall synthesis .
Molecular Mechanism
The molecular mechanism of action of Ertapenem disodium involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
Following an intravenous bolus of 1 g ertapenem, plasma concentrations declined relatively slowly with a mean ±standard deviation (SD) elimination half-life of 19.3 ±6.6 h . Plasma concentrations were similar in all subjects, with maximum mean plasma concentration observed of 343±48 µg/mL postdose .
Metabolic Pathways
Ertapenem disodium predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion . In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces .
Transport and Distribution
The apparent volume of distribution at steady state (V ss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age .
Subcellular Localization
As a beta-lactam antibiotic, it is known to act on the bacterial cell wall, suggesting that its site of action is extracellular .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ertapenem-Natrium kann durch verschiedene Verfahren synthetisiert werden. Ein Verfahren beinhaltet das Auflösen von Natriumhydrogencarbonat in Wasser für Injektionen, um eine saure Lösung zu erhalten, das Hinzufügen von Ertapenem-Natrium und einem Schutzmittel zu der sauren Lösung und anschließendes Rühren und homogenes Vermischen. Der pH-Wert der Lösung wird dann mit Natriumhydroxid- und Natriumcarbonatlösungen eingestellt . Eine andere Methode beinhaltet die Verwendung einer wässrigen Ertapenem-Natrium-Lösung in niedriger Konzentration als Rohstoff zur Herstellung einer kristallinen Form von Ertapenem-Natrium .
Industrielle Produktionsverfahren: Die industrielle Produktion von Ertapenem-Natrium beinhaltet die Herstellung eines sterilen lyophilisierten Pulvers in Einzeldosis-Fläschchen für die intravenöse Infusion oder intramuskuläre Injektion . Der Prozess umfasst sterile Filtration, Abfüllung, Gefriertrocknung und Versiegelung der Fläschchen.
Chemische Reaktionsanalyse
Arten von Reaktionen: Ertapenem-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt für seine Instabilität in fester und wässriger Lösung, und es kann unter verschiedenen Belastungsbedingungen abgebaut werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit Ertapenem-Natrium verwendet werden, sind Natriumhydrogencarbonat, Natriumhydroxid und Ammoniumformiatpuffer . Der pH-Wert des Reaktionsmediums ist entscheidend für die optimale Trennung und Stabilität.
Haupterzeugnisse: Die Haupterzeugnisse der Reaktionen von Ertapenem-Natrium umfassen verschiedene Verunreinigungen und Abbauprodukte. So wurden beispielsweise acht dimere Verunreinigungen und zwei dehydrierte Dimere mithilfe der Hochleistungsflüssigkeitschromatographie und Massenspektrometrie identifiziert .
Analyse Chemischer Reaktionen
Types of Reactions: Ertapenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its instability in solid and aqueous solution forms, and it can degrade under different stress conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving ertapenem sodium include sodium bicarbonate, sodium hydroxide, and ammonium formate buffer . The pH of the reaction medium is crucial for achieving optimal separation and stability.
Major Products Formed: The major products formed from the reactions of ertapenem sodium include various impurities and degradation products. For example, eight dimer impurities and two dehydrated dimers have been identified using high-performance liquid chromatography and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Ertapenem-Natrium wird mit anderen Carbapenem-Antibiotika wie Imipenem und Meropenem verglichen. Obwohl es eine ähnliche Aktivität gegen die meisten Arten aufweist, ist es weniger aktiv gegen Nicht-Fermenter . Ertapenem-Natrium ist einzigartig in seinem einmal täglichen Dosierungsschema und seinem breiten Wirkungsspektrum gegen grampositive und gramnegative Bakterien . Andere ähnliche Verbindungen sind Nitrofurantoin und Ciprofloxacin, die zur Behandlung von Harnwegsinfektionen bzw. einer Vielzahl anderer Infektionen eingesetzt werden .
Schlussfolgerung
Ertapenem-Natrium ist ein vielseitiges und wirksames Carbapenem-Antibiotikum mit einem breiten Anwendungsspektrum bei der Behandlung schwerer bakterieller Infektionen. Seine einzigartigen Eigenschaften, einschließlich seiner Stabilität und seines breiten Wirkungsspektrums, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
sodium;3-[[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNAQFZBWUNWJM-HRXMHBOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)[C@@H](C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N3NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153773-82-1, 153832-38-3 | |
| Record name | Ertapenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 153832-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



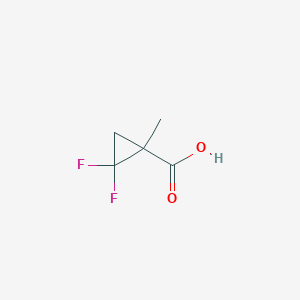

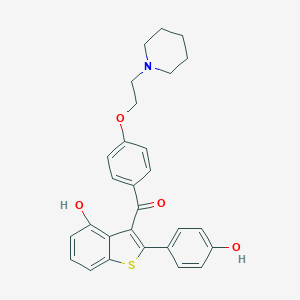
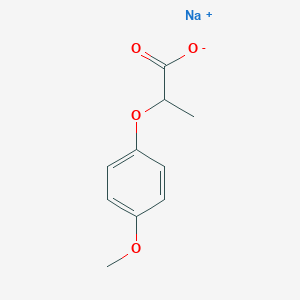

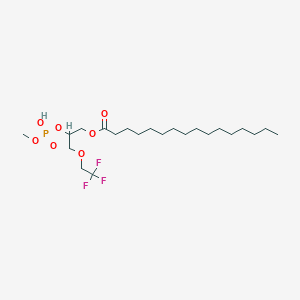
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)

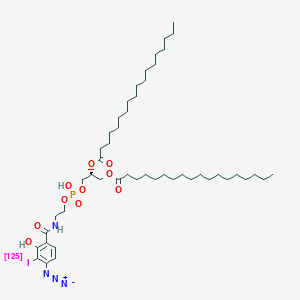
![methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B138109.png)


